N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2549037-40-1
Cat. No.: VC11822629
Molecular Formula: C16H18F3N5OS
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549037-40-1 |
|---|---|
| Molecular Formula | C16H18F3N5OS |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | (4-methylthiadiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H18F3N5OS/c1-10-13(26-22-21-10)15(25)24-8-4-5-11(9-24)23(2)14-12(16(17,18)19)6-3-7-20-14/h3,6-7,11H,4-5,8-9H2,1-2H3 |
| Standard InChI Key | FWEXIOMFQJBOHE-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
| Canonical SMILES | CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound features a piperidin-3-yl group linked to a 4-methyl-1,3-thiazole-5-carbonyl moiety via an amide bond. The piperidine nitrogen is substituted with a methyl group and a 3-(trifluoromethyl)pyridin-2-amine fragment. Key functional groups include:
-
1,3-Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity.
-
Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group improves lipophilicity and resistance to oxidative degradation.
-
Piperidine scaffold: A six-membered amine ring that contributes to conformational flexibility and target engagement .
The molecular formula is , with a molar mass of 384.4 g/mol.
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | (4-methyl-1,3-thiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
| SMILES | CC1=C(SC=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
| InChIKey | YMYVMUPYTZRGKB-UHFFFAOYSA-N |
| LogP (Predicted) | 3.2 ± 0.5 |
Synthetic Strategies
General Approach
The synthesis likely involves sequential coupling reactions:
-
Piperidine functionalization: Introduction of the methylamine group at the 3-position via reductive amination or nucleophilic substitution.
-
Thiazole-carbonyl attachment: Acylation of the piperidine nitrogen using 4-methyl-1,3-thiazole-5-carboxylic acid chloride under basic conditions.
-
Pyridine substitution: Coupling of 3-(trifluoromethyl)pyridin-2-amine to the piperidine scaffold via Buchwald–Hartwig amination or Ullmann-type reactions.
Analytical Characterization
Critical validation steps include:
-
Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and purity. For example, the thiazole proton resonates near δ 8.5–9.0 ppm, while the trifluoromethyl group causes splitting in adjacent pyridine signals.
-
High-Performance Liquid Chromatography (HPLC): Retention times (e.g., min) assess purity.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H] at m/z 384.4).
Pharmacokinetic and Toxicity Considerations
Absorption and Metabolism
-
Lipophilicity: The logP value (~3.2) suggests moderate membrane permeability, potentially favoring oral absorption.
-
Metabolic Sites: Predicted cytochrome P450 oxidation at the piperidine ring and thiazole methyl group may generate hydroxylated metabolites.
Toxicity Risks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume